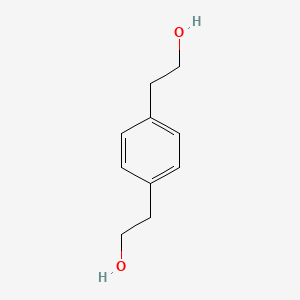

1,4-Bis(2-hydroxyethyl)benzene

説明

Conceptual Framework of Bis(hydroxyethyl) Aromatic Diols in Advanced Materials Science

Bis(hydroxyethyl) aromatic diols represent a critical class of monomers in polymer chemistry, serving primarily as chain extenders or rigid building blocks in the synthesis of condensation polymers such as polyurethanes and polyesters. nih.govresearchgate.netatamanchemicals.com The fundamental concept behind their utility lies in the structure-property relationships they establish within the polymer matrix.

In polymers like thermoplastic polyurethanes (TPUs), the material's properties are governed by microphase separation between soft segments (typically long-chain polyols) and hard segments. nih.goviaea.org Bis(hydroxyethyl) aromatic diols, including 1,4-bis(2-hydroxyethyl)benzene, react with diisocyanates to form these hard segments. iaea.orgresearchgate.net The key features of these diols are:

Rigid Aromatic Core: The central benzene (B151609) ring is a rigid, planar structure. When incorporated into a polymer backbone, it restricts chain mobility, which significantly enhances the material's stiffness, hardness, and thermal stability. atamanchemicals.com This is in contrast to aliphatic diols (like 1,4-butanediol), which result in more flexible polymer chains. researchgate.netatamanchemicals.com

Reactive Hydroxyl Groups: The two terminal hydroxyethyl (B10761427) groups provide the reactive sites for polymerization, typically through esterification or urethane (B1682113) linkage formation. The ethylene (B1197577) spacer between the aromatic ring and the hydroxyl group provides a degree of flexibility compared to diols where the hydroxyl is directly attached to the ring (e.g., hydroquinone), influencing the processing characteristics and final properties of the polymer.

Symmetry: The symmetrical nature of 1,4-substituted aromatic diols can promote crystallinity in the hard-segment domains of the polymer. atamanchemicals.com This ordered packing leads to improved mechanical properties, such as tensile strength and tear resistance. atamanchemicals.com

The strategic use of bis(hydroxyethyl) aromatic diols allows for the precise tuning of polymer properties. By varying their content relative to aliphatic diols, researchers can create a spectrum of materials with tailored thermal and mechanical performance, from rigid plastics to tough elastomers. nih.govmdpi.com This versatility makes them indispensable in the design of advanced materials for demanding applications. atamanchemicals.com

Historical Trajectories and Seminal Discoveries Pertaining to this compound

The scientific journey of this compound is intrinsically linked to the broader history of polymer science. Its utility emerged from the foundational work on condensation polymerization in the early to mid-20th century, where scientists explored various monomers to create materials with enhanced properties. The quest for polymers with higher heat resistance and mechanical strength than purely aliphatic polyesters and polyamides led to the incorporation of aromatic structures into the polymer backbone.

An early documented application highlighting the potential of this aromatic diol is found in a 1957 patent concerning the synthesis of polycarbonates. google.com The patent describes the reaction of 1,4-bis-(β-hydroxyethyl)-benzene with phosgene (B1210022) derivatives to create high-molecular-weight polymers, demonstrating its role as a viable monomer for producing thermoplastics with desirable physical properties. google.com

In the subsequent decades, as the field of polymer chemistry matured, the role of aromatic diols as chain extenders in polyurethanes became well-established. Researchers recognized that incorporating rigid aromatic units like this compound was a key strategy to create the hard segments that reinforce the elastomeric matrix, leading to materials with superior toughness and thermal stability. researchgate.netatamanchemicals.com

A more recent but significant trajectory for this compound opened with the discovery and development of conducting polymers. The synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives, which began to attract major interest in the late 1980s and early 1990s for their electroluminescent properties, provided a new context for this compound. nih.govwikipedia.org Derivatives of this diol became useful as monomers or precursors in the synthesis of novel PPV-type polymers, where modification of the phenylene ring is used to tune solubility and electronic properties for applications in organic light-emitting diodes (OLEDs) and other electronic devices. acs.orguh.eduresearchgate.net

Defining the Current Landscape of Academic Inquiry and Prospective Research Avenues for this compound

Current research on this compound is vibrant and focused on creating novel, functional, and sustainable materials. A major area of investigation is its use in the synthesis of advanced, bio-based, and biodegradable polyesters. For instance, it has been used as a monomer along with bio-based counterparts like 2,5-thiophendicarboxylate to create copolyesters. mdpi.com These studies aim to produce sustainable plastics that mimic the performance of petroleum-based polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) but with the added benefit of biodegradability. mdpi.com Research has shown that blending this compound with aliphatic diols allows for fine control over the resulting copolyester's crystallinity, thermal stability, and mechanical strength, yielding materials with high tensile strength and toughness. mdpi.com Furthermore, enzymatic synthesis routes are being explored to produce these polyesters under milder conditions. researchgate.net

Another significant research frontier is the synthesis of novel conjugated polymers for optoelectronic applications. Scientists are designing and synthesizing derivatives of poly(p-phenylene vinylene) (PPV) using monomers derived from this compound. nih.govacs.org By attaching various functional groups to the benzene ring of the monomer, researchers can systematically tune the polymer's solubility, processability, and electronic band gap. nih.govuh.edu This research is critical for developing more efficient and stable materials for organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. nih.govwikipedia.org

The versatility of this compound continues to make it a subject of academic inquiry, with prospective research aimed at its incorporation into other advanced polymer architectures, such as cross-linked networks for 3D printing and specialty coatings. researchgate.net

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₂ | cymitquimica.comsigmaaldrich.com |

| Molecular Weight | 166.22 g/mol | cymitquimica.comsigmaaldrich.com |

| Appearance | White to Almost white powder to crystal | cymitquimica.comtcichemicals.com |

| Melting Point | 86.0 to 90.0 °C | tcichemicals.com |

| Boiling Point | 193 °C / 11 mmHg | aablocks.com |

| CAS Number | 5140-03-4 | tcichemicals.com |

| Synonyms | 1,4-Benzenediethanol, 1,4-Phenylenediethanol | tcichemicals.com |

Structure

3D Structure

特性

IUPAC Name |

2-[4-(2-hydroxyethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4,11-12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZZJNPUANNABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407516 | |

| Record name | 1,4-Benzenediethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5140-03-4 | |

| Record name | 1,4-Benzenediethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways of 1,4 Bis 2 Hydroxyethyl Benzene and Its Precursors

Conventional Synthetic Routes to 1,4-Bis(2-hydroxyethyl)benzene

Traditional methods for synthesizing this compound typically rely on established organic reactions, primarily involving the introduction of hydroxyl groups onto a pre-functionalized benzene (B151609) core.

The most direct conventional route involves the nucleophilic substitution of a suitable precursor, such as a dihalogenated derivative. Specifically, 1,4-bis(2-chloroethyl)benzene (B1585912) or 1,4-bis(2-bromoethyl)benzene (B1272253) can serve as the starting material. The chlorine or bromine atoms, being good leaving groups, are susceptible to attack by a nucleophile like the hydroxide (B78521) ion (OH⁻).

The reaction involves the displacement of the halide ions by hydroxide ions, typically from an alkali metal hydroxide such as sodium hydroxide or potassium hydroxide, in an aqueous or mixed-solvent system. This process follows a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the hydroxide ion attacks the carbon atom bonded to the halogen, leading to the formation of the C-OH bond and the expulsion of the halide ion in a single, concerted step.

On both laboratory and industrial scales, the synthesis often starts from a more readily available precursor than the dihalogenated compound. A common method involves the conversion of this compound itself into a more reactive intermediate like 1,4-bis(2-bromoethyl)benzene using reagents such as phosphorus tribromide (PBr₃), which can then be used in further syntheses. The reverse reaction, the hydrolysis of 1,4-bis(2-haloethyl)benzene, represents a key preparation method.

Another laboratory approach could involve the Friedel-Crafts acylation of benzene with an appropriate acyl halide, followed by reduction of the resulting ketone and subsequent functional group manipulations. However, the nucleophilic substitution of 1,4-dihaloethylbenzene derivatives remains a more straightforward and frequently cited method.

| Method | Precursor | Reagent | Key Reaction Type | Notes |

| Hydrolysis | 1,4-Bis(2-chloroethyl)benzene | Hydroxide ions (e.g., NaOH) | Nucleophilic Substitution (Sₙ2) | A direct route where chlorine atoms are replaced by hydroxyl groups. |

| Hydrolysis | 1,4-Bis(2-bromoethyl)benzene | Hydroxide ions (e.g., NaOH) | Nucleophilic Substitution (Sₙ2) | The bromo- derivative is more reactive than the chloro- derivative. |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns, significant research has focused on developing sustainable pathways for chemical production. The chemical recycling of Poly(ethylene terephthalate) (PET) waste has emerged as a promising strategy to generate valuable monomers and precursors, including those that can be converted to this compound.

Glycolysis is a chemical recycling process that depolymerizes PET by transesterification using a diol, most commonly ethylene (B1197577) glycol (EG). redalyc.org The primary product of this reaction is not this compound, but rather its ester analogue, Bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) . wikipedia.org This process is a cornerstone of a circular economy for plastics, converting post-consumer PET waste into a valuable monomer that can be used to synthesize new PET or other polymers. researchgate.netacs.org

The reaction is typically conducted at elevated temperatures (180-200°C) and is often catalyzed to improve efficiency and yield. sci-hub.sescholarsresearchlibrary.com A variety of catalysts have been developed, including metal salts like zinc acetate (B1210297), which are highly effective. sci-hub.sersc.org Studies have shown that under optimal conditions, PET conversion can reach 100% with BHET yields of approximately 80-86%. sci-hub.semdpi.com More recent green protocols have explored the use of ultrasmall cobalt nanoparticles and low-temperature systems assisted by co-solvents to make the process more energy-efficient. acs.orgacs.org

The resulting BHET, a precursor containing the core terephthalate structure, can theoretically be converted to this compound through the chemical reduction of its two ester functional groups to alcohols, for example, by using a powerful reducing agent.

| Catalyst System | Temperature (°C) | Time | PET Conversion (%) | BHET Yield (%) | Reference(s) |

| Zinc Acetate | 196 | 1 hour | 100 | ~80 | sci-hub.se |

| Pd-Cu/γ-Al₂O₃ | 160 | 80 min | 99.2 | 86.1 | mdpi.com |

| Alkali Metal Acetate (Na or K) | ~153 | 2 hours | 100 | 86 | acs.org |

| Ultrasmall Cobalt Nanoparticles | 180 | 3 hours | 96 | 77 (precipitated) | acs.org |

| L-proline/Zn(Ac)₂ (DES) | 210 | 15 min | 100 | ~67 (as BHBT) | rsc.org |

Aminolysis is another chemical recycling method for PET that involves its depolymerization using amines. frontiersin.org This process yields various terephthalamide (B1206420) derivatives, depending on the amine used. For example, reaction with ethanolamine (B43304) produces N,N'-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide (also known as BHETA). frontiersin.orgnih.gov Like glycolysis, aminolysis provides a route to upcycle PET waste into valuable chemical intermediates. frontiersin.orggoogle.com

The reaction can be carried out with or without a catalyst, often at temperatures between 100°C and 200°C. google.commdpi.com Microwave-assisted methods using biocompatible catalysts like sodium acetate have been shown to achieve complete depolymerization within an hour. frontiersin.org The resulting terephthalamide diols are valuable synthons for producing polyurethanes, polyesters, and other polymers. frontiersin.org Similar to BHET, these terephthalamide derivatives could, in principle, be chemically reduced to yield this compound.

Elucidation of Reaction Mechanisms in the Formation of this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The formation of this compound and its key precursors involves distinct mechanistic pathways.

For the conventional synthesis via nucleophilic substitution of a 1,4-bis(2-haloethyl)benzene, the reaction proceeds through a classic Sₙ2 mechanism . The hydroxide nucleophile performs a backside attack on the electrophilic carbon atom attached to the halogen. This concerted step involves the simultaneous formation of the C-OH bond and cleavage of the C-X (X=Cl, Br) bond, leading to an inversion of stereochemistry at the carbon center (though this is not observable in this achiral molecule).

In the glycolysis of PET , the mechanism is a catalyzed transesterification . When using a Lewis acid catalyst like zinc acetate, the process begins with the coordination of the catalyst to the carbonyl oxygen of the PET ester group. rsc.org This coordination polarizes the carbonyl bond, increasing the electrophilicity of the carbonyl carbon. Subsequently, a hydroxyl group from an ethylene glycol molecule performs a nucleophilic attack on this activated carbonyl carbon, forming a tetrahedral intermediate. rsc.org This intermediate then collapses, breaking the original ester linkage within the polymer chain and forming a new ester bond with the attacking ethylene glycol molecule, ultimately leading to the formation of BHET and other oligomers. rsc.org

The aminolysis of PET follows a similar nucleophilic acyl substitution mechanism. The nitrogen atom of the amine (e.g., ethanolamine) acts as the nucleophile, attacking the carbonyl carbon of the PET ester linkage. mdpi.com This leads to the formation of a tetrahedral intermediate, which then eliminates an ethylene glycol moiety to form a stable amide bond. This process repeats along the polymer chain, breaking it down into terephthalamide derivatives. mdpi.com

Spectroscopic Characterization and Advanced Structural Analysis of 1,4 Bis 2 Hydroxyethyl Benzene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including 1,4-Bis(2-hydroxyethyl)benzene. By observing the magnetic behavior of atomic nuclei, NMR provides precise information about the molecular framework, connectivity, and the chemical environment of individual atoms.

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. In this compound, the symmetry of the molecule simplifies the spectrum. docbrown.info The protons on the benzene (B151609) ring are chemically equivalent due to this symmetry, as are the protons of the two methyl groups. docbrown.infodocbrown.info

Key features in the ¹H NMR spectrum of this compound include:

Aromatic Protons (Ar-H): These protons typically appear as a singlet in the aromatic region of the spectrum, generally between δ 6.0 and 9.5 ppm. pdx.edu For symmetrical molecules like 1,4-dimethylbenzene, these protons can appear as a single peak around 7.05 ppm. docbrown.info

Hydroxyl Protons (-OH): The chemical shift of hydroxyl protons is variable and depends on factors like concentration, solvent, and temperature due to hydrogen bonding. pdx.edu These signals can range broadly from δ 0.5 to 5.0 ppm and often appear as a broad singlet. pdx.eduresearchgate.net

Methylene (B1212753) Protons (-CH₂-): The spectrum shows two distinct triplets for the methylene protons. The protons of the CH₂ group adjacent to the aromatic ring (Ar-CH₂) and the protons of the CH₂ group adjacent to the hydroxyl group (-CH₂-OH) will have different chemical shifts. The Ar-CH₂ protons are typically found around 2.30 ppm. docbrown.info The -CH₂-OH protons are influenced by the electronegative oxygen atom and will appear further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | ~7.0 - 7.3 | Singlet |

| Methylene (Ar-CH₂) | ~2.7 - 2.9 | Triplet |

| Methylene (CH₂-OH) | ~3.7 - 3.9 | Triplet |

| Hydroxyl (-OH) | Variable (broad) | Singlet |

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. savemyexams.com Due to the low natural abundance of the ¹³C isotope, carbon-carbon splitting is not typically observed. uoi.gr The spectrum for this compound is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule, a consequence of its symmetry. docbrown.info

The expected chemical shifts are:

Quaternary Aromatic Carbons (C-Ar): The two carbons in the benzene ring that are bonded to the ethyl groups are equivalent and will produce a single signal. Aromatic carbons typically resonate in the range of δ 125-150 ppm. libretexts.org

Protonated Aromatic Carbons (CH-Ar): The four carbons in the benzene ring bonded to hydrogen are also equivalent and will give a single signal in a similar region. docbrown.info

Methylene Carbons (-CH₂-): The two methylene carbons adjacent to the aromatic ring (Ar-CH₂) are equivalent, as are the two methylene carbons adjacent to the hydroxyl groups (-CH₂-OH). This results in two separate signals. Carbons in alcohols and ethers typically appear in the δ 50-90 ppm range. savemyexams.comoregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-Ar) | ~135 - 140 |

| Aromatic (CH-Ar) | ~128 - 130 |

| Methylene (Ar-CH₂) | ~38 - 42 |

| Methylene (CH₂-OH) | ~62 - 66 |

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a cross-peak between the two different methylene proton signals, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show cross-peaks between the Ar-CH protons and their corresponding carbons, the Ar-CH₂ protons and their carbons, and the CH₂-OH protons and their carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. This can be useful for determining the conformation of the molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and studying intermolecular interactions in molecules like this compound.

The FTIR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrations of its functional groups. researchgate.netresearchgate.net

O-H Stretching: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in alcohols. acs.org The broadness of this peak is indicative of hydrogen bonding. matanginicollege.ac.in

C-H Stretching: Aromatic C-H stretching vibrations appear as sharp peaks just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups is observed just below 3000 cm⁻¹. iucr.org

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically result in one or more sharp peaks in the 1450-1600 cm⁻¹ region. iucr.org

C-O Stretching: The C-O stretching vibration of the primary alcohol groups gives rise to a strong peak in the 1000-1260 cm⁻¹ region. For a related compound, N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, the C-N stretching appears at 1319 cm⁻¹. scispace.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching (H-bonded) | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Primary Alcohol C-O | Stretching | ~1050 |

The presence of hydroxyl groups in this compound allows for the formation of both intermolecular and potentially intramolecular hydrogen bonds. researchgate.net IR spectroscopy is particularly sensitive to hydrogen bonding, as it causes a significant broadening and a shift to lower frequency (red shift) of the O-H stretching band. matanginicollege.ac.injchemrev.com

Intermolecular Hydrogen Bonding: This occurs between the hydroxyl groups of different molecules. In concentrated solutions or the solid state, this is the dominant form of hydrogen bonding and results in a very broad O-H band. matanginicollege.ac.in The strength of the hydrogen bond can be correlated with the magnitude of the frequency shift. matanginicollege.ac.in In a related compound, N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, strong N-H···O and O-H···O interactions are observed. iucr.orgnih.gov

Intramolecular Hydrogen Bonding: This would involve the hydrogen of a hydroxyl group interacting with the π-electron system of the benzene ring or the oxygen of the other hydroxyl group within the same molecule. The feasibility of such interactions depends on the conformation of the ethyl-hydroxy side chains. Dilution studies using a non-polar solvent can help distinguish between inter- and intramolecular hydrogen bonding; the position of an intramolecular O-H band is largely unaffected by concentration, whereas intermolecular bands will shift to higher frequencies upon dilution as the hydrogen bonds are broken. matanginicollege.ac.in Studies on similar di-substituted benzenes have explored the energetics of such intramolecular interactions. ul.pt

Single Crystal X-ray Diffraction Studies of this compound Derivatives

Single crystal X-ray diffraction (SC-XRD) provides definitive, high-resolution information regarding the three-dimensional arrangement of atoms within a crystal. This technique is invaluable for elucidating the precise molecular structure, conformation, and the intricate network of intermolecular interactions that dictate the macroscopic properties of solid-state materials. For derivatives of this compound, SC-XRD studies reveal detailed insights into their crystalline packing, hydrogen bonding networks, and structural stability.

Crystalline Packing Architectures and Molecular Conformations

The analysis of single crystals of this compound derivatives offers a clear picture of their molecular geometry and how they arrange themselves in the solid state. A key example is N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, a derivative obtained from the aminolysis of polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govresearchgate.net

The crystal structure of this compound reveals a centrosymmetric molecule, meaning it possesses a center of inversion. nih.govresearchgate.netiucr.org The molecule adopts a conformation where the amide group is twisted relative to the plane of the benzene ring by an angle of 14.40 (13)°. nih.govresearchgate.netiucr.org This twisting is a consequence of steric hindrance between the amide group's hydrogen atom and the hydrogen atom on the adjacent carbon of the benzene ring. nih.goviucr.org The C2—C3—C4 bond angle is 123.58 (7)°, a value that is consistent with the geometry of a Ph—C(=O)—NH—CH₂ subunit and wider than the ideal 120° due to this steric strain. nih.govresearchgate.netiucr.org The molecules pack in a monoclinic crystal system with the space group P 2₁/c. researchgate.netiucr.org

Another analyzed derivative, a 1,3,5-trisubstituted 2,4,6-trialkylbenzene featuring two N,N-bis(2-hydroxyethyl)amino moieties, demonstrates a different packing strategy. nih.govresearchgate.net In this larger, more complex molecule, the functionalized side arms containing the hydroxyethyl (B10761427) groups are arranged on one side of the central benzene ring. nih.govresearchgate.net

The crystallographic data for N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 4.9062 (4) |

| b (Å) | 13.6467 (10) |

| c (Å) | 8.8840 (7) |

| β (°) | 97.262 (6) |

| Volume (ų) | 590.04 (8) |

| Z (Molecules per unit cell) | 2 |

| Temperature (K) | 200 (1) |

Detailed Analysis of Hydrogen Bonding Interactions within Crystal Lattices

Hydrogen bonds are the dominant intermolecular forces governing the crystal architecture of this compound derivatives, owing to the presence of hydroxyl (-OH) and, in some cases, amide (N-H) groups.

In the crystal lattice of N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, all nitrogen and oxygen atoms participate in a robust hydrogen-bonding network. nih.goviucr.org The molecules are linked into a three-dimensional framework through a combination of N—H···O and O—H···O interactions. nih.govresearchgate.netiucr.orgresearchgate.net Specifically, the hydroxyl oxygen atoms act as acceptors for hydrogen bonds from the amide N-H groups (N—H···O) and as donors in hydrogen bonds to the carbonyl oxygen atoms (O—H···O=C). nih.govresearchgate.netiucr.orgresearchgate.net The strength of these interactions is confirmed by IR spectroscopy, which shows significant shifts in the N-H and O-H stretching vibration bands. nih.goviucr.org

Similarly, the crystal structure of a more complex derivative with two bis(hydroxyethyl)amino groups is stabilized by both intramolecular and intermolecular hydrogen bonds. nih.gov The conformation is influenced by intramolecular O—H···O hydrogen bonds, while the molecules form inversion-related dimers that are further connected into layers by intermolecular O—H···O hydrogen bonding. nih.govresearchgate.netiucr.org

The geometry of the key hydrogen bonds identified in the crystal structure of N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide is detailed in the table below.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1···O2ⁱ | 0.91(2) | 2.04(2) | 2.946(1) | 173(1) |

| O2—H2···O1ⁱⁱ | 0.89(2) | 1.80(2) | 2.684(1) | 172(2) |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y+1, z.

Temperature-Dependent X-ray Diffraction and Structural Stability Assessment

Temperature-dependent X-ray diffraction is a powerful technique used to assess the stability of a crystal structure and to identify any temperature-induced phase transitions. By collecting diffraction data at various temperatures, researchers can observe changes in unit cell parameters, molecular conformation, and intermolecular interactions. arxiv.org

For N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, the single crystal X-ray diffraction data were collected at a low temperature of 200 K (-73 °C). nih.goviucr.org Performing the analysis at a reduced temperature is a standard practice to minimize the effects of thermal vibrations of the atoms. This leads to more precise determination of atomic positions and bond lengths, providing a clear and stable model of the crystal structure. The collection of data at a single, low temperature suggests the structure is stable under these conditions, but a full temperature-dependent study would be required to map its structural behavior over a range of temperatures.

While specific temperature-dependent XRD studies on this compound or its derivatives are not widely published, the general methodology allows for the detection of subtle structural changes, such as small thermal expansions or contractions. arxiv.org Such studies are crucial for understanding the material's stability, for instance, in applications where it might be exposed to varying thermal conditions. For example, in other molecular systems, temperature-dependent in situ photocrystallography has been used to monitor light- and heat-induced changes in the solid state. researchgate.net

Computational Chemistry and Theoretical Investigations of 1,4 Bis 2 Hydroxyethyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting and analyzing the electronic structure and spectroscopic properties of molecules. sci-hub.se These calculations are instrumental in understanding the fundamental quantum mechanical nature of compounds like 1,4-Bis(2-hydroxyethyl)benzene. By modeling the electron density, DFT can accurately determine molecular geometries, energy levels of molecular orbitals (HOMO-LUMO), and other electronic parameters that govern the molecule's stability and reactivity. researchgate.netresearchgate.net The insights gained from DFT are vital for interpreting experimental data and predicting material properties before synthesis.

A critical step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest energy. For a flexible molecule like this compound, this involves a detailed conformational analysis. The flexibility arises from the rotation around several single bonds: the two C-C bonds and two C-O bonds of the hydroxyethyl (B10761427) side chains.

Conformational analysis using DFT methods, such as B3LYP with a suitable basis set (e.g., cc-pVTZ), can identify the various possible rotational isomers (rotamers) and their relative energies. researchgate.net Studies on similar molecules have shown that the orientation of the hydroxyl groups can lead to various conformers, some of which may be stabilized by intramolecular hydrogen bonds. researchgate.net The most stable conformer represents the molecule's ground-state geometry in the gas phase, and comparing this theoretical structure with experimental data from X-ray crystallography provides validation for the computational model. researchgate.net The analysis reveals the preferred spatial arrangement of the hydroxyethyl groups relative to the benzene (B151609) ring, which influences the molecule's packing in the solid state and its interactions in solution.

DFT calculations are highly effective in predicting spectroscopic properties, which serve as fingerprints for molecular structure. The prediction of vibrational frequencies corresponds to the simulation of an infrared (IR) spectrum. This theoretical spectrum helps in the assignment of experimental IR bands to specific molecular vibrations, such as the O-H stretch of the hydroxyl groups, C-H stretches of the aromatic ring and ethyl chains, and C-O stretches.

Furthermore, DFT is widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. sci-hub.se The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for this purpose. acs.org Accurate prediction of ¹H and ¹³C NMR chemical shifts requires a high-quality, optimized molecular geometry. sci-hub.se The calculated shifts are typically compared with experimental values, often showing a strong correlation after a scaling factor is applied to the theoretical data. sci-hub.se Discrepancies between computed and experimental data can often be resolved by considering solvent effects or dynamic averaging between multiple low-energy conformers.

Below is a hypothetical table representing the kind of data that would be generated from a DFT study predicting the ¹³C NMR chemical shifts for this compound, compared against typical experimental values.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| C (aromatic, substituted) | 137.5 | 137.2 |

| C (aromatic, unsubstituted) | 129.8 | 129.5 |

| C (-CH₂-OH) | 63.9 | 63.5 |

| C (-CH₂-Aryl) | 39.4 | 39.1 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. Such simulations have been reported for the closely related compound 1,4-benzenedicarboxylic acid 1,4-bis(2-hydroxyethyl)ester (BHET). ntnu.noutkstair.org

For this compound, an MD simulation could model the molecule in a solvent like water or within a polymer matrix. This would allow for the observation of:

Conformational Dynamics: How the hydroxyethyl side chains rotate and flex over time, providing a more realistic picture of the molecule's structure than a static model.

Intermolecular Interactions: The formation and breaking of hydrogen bonds between the molecule's hydroxyl groups and solvent molecules, or with other monomers in a condensed phase.

Solvation Effects: How the solvent arranges itself around the solute molecule and influences its conformational preferences.

These simulations are crucial for understanding properties like solubility, diffusion, and the initial stages of processes like polymerization, where the molecule's dynamic behavior and interactions are key. uni-freiburg.de

Quantum Chemical Analysis of Reaction Pathways and Transition States

Quantum chemical methods, particularly DFT, are essential for investigating the mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. acs.org Key structures along this path include local minima (reactants, products, intermediates) and saddle points, known as transition states.

A relevant reaction to study for this compound is its synthesis. For example, it can be formed by the nucleophilic substitution of 1,4-bis(2-chloroethyl)benzene (B1585912) with hydroxide (B78521) ions. A quantum chemical analysis of this reaction would involve:

Modeling Reactants and Products: Optimizing the geometries of the starting materials and final products.

Locating the Transition State (TS): Finding the high-energy structure that connects reactants and products. The TS for a nucleophilic substitution would feature a partially formed C-O bond and a partially broken C-Cl bond.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state. This activation barrier is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the desired reactants and products. acs.org

Such studies provide a detailed, step-by-step view of the reaction mechanism, offering insights that are often inaccessible through experimental means alone. researchgate.net

Investigation of Non-Covalent Interactions via Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

The way molecules pack together in a crystal is governed by a complex network of non-covalent interactions, such as hydrogen bonds and van der Waals forces. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these intermolecular interactions within a crystal lattice. scirp.orgnih.gov

The Hirshfeld surface is a 3D surface defined around a molecule that separates it from its neighbors in the crystal. By mapping properties like d_norm (a normalized contact distance) onto this surface, one can identify regions of close intermolecular contact. Red spots on the d_norm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent longer contacts. researchgate.net

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | ~45-50% |

| O···H / H···O | ~20-25% |

| C···H / H···C | ~8-12% |

| Other (C···C, C···O, etc.) | ~13-27% |

To further probe the nature of these interactions, the Quantum Theory of Atoms in Molecules (QTAIM) can be applied. QTAIM analyzes the topology of the electron density to find bond critical points (BCPs) between interacting atoms. The properties of the electron density at these BCPs can distinguish between strong covalent bonds and weaker non-covalent interactions like hydrogen bonds and van der Waals forces, providing a deeper understanding of the forces holding the crystal together. researchgate.net

Applications of 1,4 Bis 2 Hydroxyethyl Benzene in Advanced Polymer Chemistry and Materials Science

Monomeric Role in Polyester (B1180765) Synthesis and Engineering

As a difunctional monomer, 1,4-Bis(2-hydroxyethyl)benzene plays a significant role in the synthesis and engineering of polyesters. It can be introduced into polymer backbones through polycondensation reactions with dicarboxylic acids or their derivatives. The rigid aromatic core of this compound imparts stiffness and enhances the thermal properties of the resulting polymers, while the flexible hydroxyethyl (B10761427) groups can influence chain mobility and crystallinity.

Integration into Poly(ethylene terephthalate) (PET) Production and Modification

While not a primary monomer in conventional Poly(ethylene terephthalate) (PET) production, this compound is utilized as a comonomer to modify and enhance the properties of PET and related polyesters. jst.go.jp The synthesis of PET copolyesters incorporating this diol demonstrates its utility in creating materials with tailored characteristics. jst.go.jp For instance, research has shown that modifying poly(butylene terephthalate) (PBT), a polyester similar to PET, with this compound results in copolyesters with altered thermal profiles. researchgate.net The introduction of the rigid aromatic ether unit can disrupt chain regularity, affecting crystallization behavior, while simultaneously elevating the glass transition temperature due to increased chain rigidity. researchgate.net

In a similar vein, new copolyesters of poly(2-[4-(2-hydroxyethoxy)phenoxy]ethyl-co-1,4-cyclohexylenedimethylene terephthalate) (PHCT) have been synthesized from terephthalic acid, 1,4-cyclohexanedimethanol, and this compound via esterification and polycondensation. bohrium.com This highlights its role as a specialty monomer for developing advanced engineering plastics with specific performance targets beyond standard PET. It is also used as a chain extender in the production of high-performance polyurethanes, enhancing mechanical properties and thermal stability. atamanchemicals.com

Development of Novel Copolyesters with Enhanced Performance Characteristics

The use of this compound is pivotal in the development of novel copolyesters that exhibit superior performance compared to their conventional counterparts. Its rigid structure is a key contributor to achieving high thermal stability and mechanical strength in these advanced materials.

In the pursuit of sustainable materials, this compound has been incorporated into novel bio-based and biodegradable copolyesters. A notable example is the synthesis of thiophene-containing copolyesters, which are presented as promising PET mimics. google.comnih.gov In one study, this compound was blended with an aliphatic diol (1,6-hexanediol) and a bio-based dicarboxylate (2,5-thiophenedicarboxylate) via melt-polymerization. google.com The resulting copolyesters, poly(hexylene 2,5-thiophenedicarboxylate-co-bis(2-hydroxyethoxybenzene)), are not only derived from greener feedstocks but also exhibit significant biodegradability. google.comnih.gov Enzymatic hydrolysis using porcine pancreatic lipase (B570770) resulted in substantial weight loss of the copolyester films, demonstrating their potential for controlled degradation in natural environments. google.comnih.gov

The incorporation of this compound into polyester chains provides a powerful tool for tuning the material's physical and thermal properties. By adjusting the molar ratio of this aromatic diol relative to other comonomers, researchers can precisely control the polymer's crystallinity, glass transition temperature (Tg), melting temperature (Tm), and mechanical performance. google.comnih.gov

In the synthesis of thiophene-based copolyesters, varying the content of this compound thiophenedicarboxylate (TBB) units against hexylene thiophenedicarboxylate (THH) units offered significant control over these properties. google.comnih.gov These copolyesters demonstrated high molecular weights and a tunable glass transition temperature ranging from 69.4 to 105.5 °C, with melting points between 173.7 and 194.2 °C. google.com Mechanically, these materials showed high tensile strength (46.4–70.5 MPa) and exceptional toughness, with elongation at break exceeding 600%. google.comnih.gov

Similarly, when used to modify poly(butylene terephthalate), the introduction of this compound units led to an increase in the glass transition temperature from 37 °C to 43 °C and a decrease in the melting point from 208 °C to 174 °C, showcasing its effectiveness in modulating thermal characteristics. researchgate.net

Table 1: Thermal and Mechanical Properties of Novel Copolyesters Containing this compound

| Polymer System | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Tensile Strength | Reference |

|---|---|---|---|---|

| Thiophene-based Copolyesters | 69.4 - 105.5 °C | 173.7 - 194.2 °C | 46.4 - 70.5 MPa | google.com, nih.gov, nih.gov |

Note: The range in values reflects different compositions of the copolyesters.

Contribution to Polymer Recycling and Upcycling Strategies

The principles of a circular economy are driving innovations in polymer recycling and upcycling, and monomers derived from polyester waste are central to these efforts. While this compound itself is not a direct product of large-scale PET recycling, the chemical strategies involved are closely related to its synthesis and application. PET depolymerization, particularly through glycolysis, yields bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a monomer that is structurally similar to this compound and serves as a versatile building block for creating new, high-value materials. rsc.orgrsc.orgwikipedia.orgnih.gov

This recovered BHET can be repolymerized to produce new PET or used as a precursor for other valuable chemicals, representing a key upcycling pathway. rsc.orgacs.org For example, aminolysis of PET waste can produce N,N'-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, another useful intermediate for further chemical synthesis. nih.gov These processes demonstrate a move away from linear consumption and towards a closed-loop system where waste plastics are a feedstock for new materials.

A significant upcycling route for PET waste involves the chemical transformation of its glycolysis product, BHET, into more valuable chemical intermediates. One such transformation is the hydrogenation of the aromatic ring in BHET to produce 1,4-Cyclohexanedicarboxylic Acid Bis(2-hydroxyethyl) ester (BHEC). google.comnih.gov This process converts the rigid, planar benzene (B151609) ring into a flexible, non-planar cyclohexane (B81311) ring, which can impart different properties to subsequent polymers, such as improved impact strength and flexibility.

A patented process describes the synthesis of BHEC with high yield by reacting BHET with hydrogen gas in the presence of a ruthenium catalyst. google.com The reaction is typically carried out at temperatures between 80-200 °C and under a hydrogen gas partial pressure of 1-10 MPa. google.com Another patented method allows for the direct hydrogenation of the crude product from PET degradation, which contains BHET monomers, dimers, and oligomers, to obtain BHEC and its derivatives without a prior purification step. google.com This conversion is a prime example of chemical upcycling, where a monomer derived from plastic waste is transformed into a new chemical building block for high-performance polymers.

Functionality as a Crosslinking Agent or Chain Extender in Polymer Matrices

This compound, also known as 1,4-benzenediethanol, is a symmetrical aromatic diol. tcichemicals.com Its structure, featuring a rigid benzene core flanked by two primary hydroxyl groups, makes it a valuable monomer in the synthesis of advanced polymers. sigmaaldrich.comsigmaaldrich.com The two hydroxyl (-OH) groups provide the necessary functionality for it to act as a chain extender or a building block in polymerization reactions, particularly in the formation of polyesters and polyurethanes.

When used as a chain extender, this compound is incorporated into a polymer backbone, reacting with other monomers (like diisocyanates or dicarboxylic acids) to increase the molecular weight and modify the properties of the final material. Its rigid aromatic structure imparts stiffness, thermal stability, and specific mechanical properties to the polymer matrix.

A notable application of this compound is in the synthesis of novel bio-based and biodegradable copolyesters. In one study, this compound was used as a monomer along with thiophene-based dicarboxylic acids to create a series of copolyesters through melt-polymerization. researchgate.net The resulting polymer, poly(this compound thiophenedicarboxylate) (PTBB), was then copolymerized with poly(hexylene thiophenedicarboxylate) (PTHH) to produce copolyesters (PTBxHy) with tunable properties. researchgate.net The incorporation of the this compound moiety contributed to the high thermomechanical properties of the resulting materials. researchgate.net

The thermal and mechanical properties of these copolyesters demonstrate the impact of incorporating this compound into the polymer chain.

Table 1: Thermal and Molecular Weight Data for Thiophene-Containing Copolyesters

This table presents data on the glass transition temperature (Tg), change in heat capacity (ΔCp), weight average molecular weight (Mw), and melting temperature (Tm) for copolyesters synthesized using this compound.

| Polymer Composition (mol% of THH unit) | Tg (°C) | ΔCp (J/g°C) | Mw ( g/mol ) | Tm (°C) |

| 0 (PTBB) | 90 | 0.25 | 25,000 | - |

| 25 | 65 | 0.30 | 30,000 | 170 |

| 50 | 45 | 0.35 | 32,000 | 165 |

| 75 | 20 | 0.40 | 28,000 | 160 |

| 100 (PTHH) | 5 | 0.45 | 26,000 | 155 |

| Data sourced from scientific diagrams related to the synthesis of bio-based thiophene-containing copolyesters. researchgate.net |

While direct use as a crosslinking agent is less documented in the provided sources, its difunctional nature is a primary characteristic of monomers that can be used with tri- or higher-functional monomers to create crosslinked networks. Related structures, such as 1,4-bis(chloromethyl)benzene, are noted for their use as crosslinking agents in polymer chemistry.

Exploration in Supramolecular Chemistry and Host-Guest Complexation

The structural characteristics of this compound make it an interesting candidate for studies in supramolecular chemistry, which focuses on non-covalent interactions between molecules. researchgate.net The key features for such applications are the central benzene ring, which can participate in π-π stacking interactions, and the two terminal hydroxyl groups, which are capable of forming strong hydrogen bonds. These features allow the molecule to act as a potential "guest" in a larger "host" molecule or to self-assemble into larger ordered structures.

While direct research on the host-guest complexation of this compound is not extensively detailed in the available literature, studies on closely related derivatives highlight its potential. For instance, its bromo-derivative, 1,4-Bis(2-bromoethyl)benzene (B1272253), has been shown to form a supramolecular network with antimony trichloride. This interaction is stabilized by secondary bonding forces, including Sb-π interactions with the benzene ring, demonstrating the capacity of the core structure to engage in complex formation.

The ability to form hydrogen-bonded frameworks is a critical aspect of supramolecular assembly. In a related compound, N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, which also contains hydroxyl groups and a central benzene ring, molecules are connected through a three-dimensional network of N—H···O and O—H···O hydrogen bonds. researchgate.netnih.gov This illustrates how the functional groups present in this compound could direct the formation of specific, ordered supramolecular architectures. The field of host-guest chemistry relies on such predictable, non-covalent interactions to construct novel materials and functional systems. researchgate.netcore.ac.uk

Synthesis and Academic Significance of 1,4 Bis 2 Hydroxyethyl Benzene Derivatives

Synthesis and Structural Characterization of Novel Derivatives

The hydroxyl groups of 1,4-Bis(2-hydroxyethyl)benzene are primary sites for chemical reactions, enabling the creation of a wide range of derivatives, including amides, oxazolines, phosphonic acid monoesters, and sulfonamides.

Amide Derivatives: N,N'-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide

N,N'-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide is a notable derivative that can be synthesized through the aminolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), a common plastic. This process represents a valuable chemical recycling method for PET waste. nih.gov The synthesis can also be achieved by reacting dimethyl terephthalate with ethanolamine (B43304). prepchem.com

The structural characteristics of this amide derivative have been elucidated through single-crystal X-ray diffraction. The molecule, with the chemical formula C₁₂H₁₆N₂O₄, possesses a centrosymmetric structure. nih.goviucr.org The amide group is twisted relative to the benzene (B151609) ring by approximately 14.40°. nih.goviucr.org The crystal structure is stabilized by a three-dimensional network of hydrogen bonds. The hydroxyl groups act as both donors in O-H···O=C interactions and acceptors in N-H···O hydrogen bonds, contributing to a stable framework. nih.goviucr.org Infrared spectroscopy confirms the presence of strong hydrogen bonding, with N-H and O-H stretching vibrations observed in the 3370–2480 cm⁻¹ range. nih.gov

Table 1: Crystallographic Data for N,N'-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide iucr.orgresearchgate.net

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.9062 (4) |

| b (Å) | 13.6467 (10) |

| c (Å) | 8.8840 (7) |

| β (°) | 97.262 (6) |

| Volume (ų) | 590.04 (8) |

| Z | 2 |

Oxazoline-Containing Derivatives

Oxazoline (B21484) derivatives can be synthesized from this compound through multi-step processes. A common route involves the cyclodehydration of N-(2-hydroxyethyl)amides. researchgate.net For instance, 2,2'-(1,4-phenylene)–bis-(2-oxazoline) (PBO) has been synthesized by the cyclization of N,N'-bis(2-hydroxyethyl)terephthalamide, which can be obtained from the reaction of dimethyl terephthalate and ethanolamine. researchgate.net Various reagents can promote this cyclization, including triflic acid, which facilitates a dehydrative process with water as the only byproduct. mdpi.com Another method involves the reaction of N-(2-hydroxyethyl)amides with a triphenylphosphine–2,3-dichloro-5,6-dicyanobenzoquinone (PPh₃–DDQ) system, which proceeds under neutral and mild conditions to give high yields of 2-oxazolines. edu.krd

The synthesis of oxazolines can also be achieved from carboxylic acids and amino alcohols. researchgate.net For example, 1,4-bis(2-benzamidoethoxy)benzene is formed from the reaction of 2-phenyl-2-oxazoline (B1210687) and hydroquinone. itu.edu.tr

Benzene Azo Phosphonic Acid Monoester Derivatives

The synthesis of benzene azo phosphonic acid monoester derivatives has been documented in the chemical literature. acs.org While direct synthesis from this compound is not explicitly detailed, the synthesis of related structures provides insight into potential synthetic pathways. For example, substituted α-N-(2-hydroxyethyl)-aminomethylphosphonic acid monoethylester derivatives have been synthesized. researchgate.net The general preparation of phosphonic acids and their monoesters often involves the reaction of a phosphorus-containing reagent with an organic substrate. beilstein-journals.org The synthesis of phosphonate (B1237965) derivatives can be achieved through reactions like the Michaelis-Arbuzov or Pudovik reactions, followed by selective hydrolysis to yield the monoester. beilstein-journals.orgresearchgate.net

Sulfonamide Derivatives and Their Conformational Analysis

Sulfonamide derivatives of this compound can be prepared, and their conformational analysis reveals important structural features. While direct synthesis from this compound is not the primary focus of the provided sources, the synthesis of related sulfonamide structures offers valuable information. For instance, a series of 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acids have been synthesized by reacting 1,4-diamine intermediates with corresponding benzenesulfonyl chloride reagents. nih.gov

The conformational analysis of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, a related compound, has been studied using X-ray crystallography. This analysis shows an intramolecular hydrogen-bonded ring that stabilizes the conformation of the bis(2-hydroxyethyl) groups. This intramolecular hydrogen bonding can influence the reactivity of the hydroxyl groups and the crystal packing of the molecule. The study of such derivatives is crucial for understanding their structure-activity relationships, particularly in the context of developing inhibitors for protein-protein interactions. nih.gov

Structure-Property Relationship Studies in Substituted this compound Frameworks

The relationship between the chemical structure of this compound derivatives and their physical and chemical properties is a significant area of research. By systematically varying substituents on the benzene ring or modifying the hydroxyethyl (B10761427) groups, researchers can tune the properties of these compounds for specific applications.

For instance, in a series of 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acid derivatives, the introduction of substituents at the C2 position of the benzene core generally led to improved potencies as inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.gov Specifically, a 2-(4-fluorobenzyloxy) substituent resulted in the most potent inhibitor in the series. nih.gov This highlights how subtle changes in the substitution pattern can have a profound impact on biological activity.

In the field of polymer chemistry, copolyesters synthesized from this compound, 1,6-hexanediol, and 2,5-thiophenedicarboxylate have been studied. uni-freiburg.de Varying the ratio of the aromatic diol (from this compound) to the aliphatic diol allowed for control over the crystallinity, thermal stability, and mechanical properties of the resulting copolyesters. uni-freiburg.de These copolyesters exhibited high tensile strength and toughness, demonstrating the potential to create high-performance bio-based materials. uni-freiburg.de

Table 2: Investigated Structure-Property Relationships

| Derivative Class | Structural Variation | Impacted Property | Reference |

| 1,4-Bis(arylsulfonamido)benzene-N,N'-diacetic acids | C2-substituents on the benzene core | Keap1-Nrf2 PPI inhibitory potency | nih.gov |

| Thiophene-Containing Copolyesters | Ratio of aromatic to aliphatic diols | Crystallinity, thermal and mechanical properties | uni-freiburg.de |

Exploration of Diverse Reactivity Profiles and Chemical Transformations of Derivatives

The derivatives of this compound exhibit a wide range of reactivity, enabling further chemical transformations into more complex molecules.

The hydroxyl groups of this compound itself can undergo nucleophilic substitution reactions. cymitquimica.com For example, it is used to produce 1,4-bis-(2-bromo-ethoxy)-benzene. cymitquimica.com Its derivatives, such as 1,4-Bis(2-chloroethyl)benzene (B1585912), are also reactive towards nucleophilic substitution, allowing the chlorine atoms to be replaced by nucleophiles like hydroxide (B78521) ions to form this compound. This reactivity makes it a valuable intermediate in organic synthesis.

The amide derivative, N,N'-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, serves as a precursor for the synthesis of other useful products, such as oxazolines. nih.govresearchgate.net The oxazoline rings, in turn, can participate in various reactions, including polymerization and modification of polymers. tandfonline.com

Sulfonamide derivatives can undergo reactions such as oxidation of the sulfonamide group to a sulfonic acid, reduction to an amine, and substitution of the hydroxyethyl groups.

The diverse reactivity of these derivatives underscores the importance of this compound as a scaffold for creating a multitude of functional molecules with potential applications in materials science, medicinal chemistry, and chemical recycling.

Future Outlook and Emerging Research Frontiers for 1,4 Bis 2 Hydroxyethyl Benzene

Catalyst Design and Optimization for Efficient Synthesis and Derivatization

The efficient synthesis and derivatization of 1,4-Bis(2-hydroxyethyl)benzene are pivotal for its widespread industrial adoption. Current research is actively exploring novel catalyst designs to enhance reaction efficiency, selectivity, and sustainability. A key area of focus is the development of catalysts for the hydrogenation of related aromatic compounds. For instance, ruthenium-based catalysts have shown promise in the hydrogenation of the benzene (B151609) ring in bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a structurally similar compound google.com. The insights gained from such studies can be extrapolated to develop selective hydrogenation catalysts for the benzene ring of this compound, opening avenues for the creation of alicyclic diols for specialty polymers.

Furthermore, the derivatization of this compound into other valuable monomers is a significant research frontier. Catalytic processes that can efficiently convert the hydroxyl groups into other functionalities, such as amines or esters, are being investigated. For example, the aminolytic depolymerization of polyethylene (B3416737) terephthalate (PET) using ethanolamine (B43304) in the presence of catalysts like beta zeolite and montmorillonite KSF has been successful in producing bis(2-hydroxyethyl) terephthalamide (B1206420) (BHETA) scispace.com. This suggests the potential for developing similar catalytic strategies for the direct amination of this compound.

The optimization of these catalytic processes involves a multi-faceted approach, considering factors such as catalyst composition, reaction temperature, pressure, and solvent systems to maximize yield and minimize by-product formation. The use of heterogeneous catalysts is particularly attractive due to their ease of separation and potential for reuse, contributing to more sustainable and cost-effective manufacturing processes.

Advanced Computational Methods for De Novo Design of this compound-based Materials

Advanced computational methods are emerging as powerful tools for the de novo design of novel materials based on this compound. These methods, including quantum mechanics, molecular dynamics, and machine learning, enable the prediction of material properties and the rational design of polymers with tailored functionalities before their synthesis.

Density Functional Theory (DFT) calculations, for instance, can be employed to understand the electronic structure and reactivity of this compound and its derivatives. Such calculations have been used to study the geometry and electronic properties of metal complexes involving similar structures, such as 1,4-bis(2-hydroxyethyl)piperazine researchgate.net. This approach can be extended to model the polymerization reactions of this compound with various co-monomers, providing insights into reaction mechanisms and kinetics.

Molecular dynamics simulations can predict the macroscopic properties of polymers derived from this compound, such as their mechanical strength, thermal stability, and transport properties. By simulating the behavior of polymer chains at the atomic level, researchers can screen potential polymer architectures and identify candidates with desired performance characteristics.

Furthermore, the application of machine learning and artificial intelligence is set to revolutionize the design of polymers. Language models are being developed for polymer informatics to predict properties and even generate novel polymer structures with desired attributes arxiv.org. By training these models on large datasets of known polymers, it is possible to create generative models that can propose new this compound-based polymers with enhanced properties for specific applications.

Table 1: Application of Computational Methods in Polymer Design

| Computational Method | Application in this compound-based Material Design | Potential Outcomes |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity; Modeling of polymerization reactions. | Understanding of reaction mechanisms; Prediction of reaction kinetics. |

| Molecular Dynamics (MD) | Simulation of polymer chain behavior; Prediction of macroscopic properties. | Screening of polymer architectures; Identification of high-performance materials. |

| Machine Learning / AI | Property prediction; Generative design of novel polymer structures. | Accelerated discovery of new materials; Tailored polymer design for specific applications. |

Integration into Circular Economy Principles and Sustainable Chemical Manufacturing

The integration of this compound into a circular economy is a critical aspect of its future development, focusing on sustainable sourcing and end-of-life solutions for the materials derived from it. A significant opportunity lies in its production from renewable feedstocks and recycled waste streams.

One promising route is the chemical recycling of post-consumer polyethylene terephthalate (PET) waste. Through a process called glycolysis, PET can be depolymerized into bis(2-hydroxyethyl) terephthalate (BHET) centexbel.beresearchgate.net. While not identical, the production of this closely related diol from waste plastic highlights a viable pathway for producing aromatic diols within a circular framework. This approach not only reduces reliance on fossil fuels but also addresses the growing challenge of plastic waste. The aminolysis of PET to produce N, N' - bis(2-hydroxyethyl)benzene-1,4-dicarboxamide further demonstrates the potential of waste PET as a feedstock for valuable chemicals nih.gov.

Furthermore, the benzene ring, a core component of this compound, can potentially be sourced from renewable resources such as lignin. Lignin, a major component of biomass, is an abundant and underutilized source of aromatic compounds nih.govnih.gov. Research into the catalytic conversion of lignin to benzene and other aromatic chemicals is a key area of sustainable chemistry that could provide a bio-based route for the synthesis of this compound nih.govnih.govresearchgate.net.

The principles of a circular economy also demand consideration of the end-of-life of polymers made from this compound. Designing these polymers for recyclability, either through mechanical or chemical means, is crucial. The development of depolymerization catalysts and processes will be essential to close the loop and enable the recovery of the monomer for reuse in new polymer synthesis.

Exploration in Next-Generation Functional Materials and Niche Applications

The unique chemical structure of this compound, featuring a rigid aromatic core and flexible hydroxyethyl (B10761427) side chains, makes it an attractive building block for a variety of next-generation functional materials and niche applications.

In the realm of high-performance polymers, a structurally related compound, 1,4-Bis(2-hydroxyethoxy)benzene, is utilized as a chain extender in the production of polyurethane elastomers, where it contributes to excellent mechanical properties specialchem.com. This suggests that this compound could similarly be used to enhance the performance of polyurethanes and other engineering plastics, imparting improved thermal stability, rigidity, and chemical resistance. Its incorporation into polyesters can also lead to materials with tailored properties for various applications.

The aromatic nature of the benzene ring opens up possibilities for applications in organic electronics. Hexaarylbenzene-based molecules, for instance, are being explored for their potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics due to their favorable electronic properties semanticscholar.org. By functionalizing the hydroxyl groups of this compound, it may be possible to synthesize novel materials with tailored optoelectronic properties for such devices.

Furthermore, the biocompatibility of polymers derived from diols like this compound is an area of growing interest for biomedical applications. For example, a derivative of 1,4-bis(2-hydroxyethyl)piperazine has been used to develop water-dispersible and antibacterial polyurethane coatings for medical catheters researchgate.net. This points to the potential for designing biocompatible and biodegradable polymers based on this compound for applications in drug delivery, tissue engineering, and medical implants nih.govmdpi.com.

Table 2: Potential Niche Applications for this compound Derivatives

| Application Area | Potential Role of this compound | Desired Material Properties |

| High-Performance Polymers | Monomer for polyesters, polyurethanes, and other engineering plastics. | Enhanced thermal stability, mechanical strength, chemical resistance. |

| Organic Electronics | Precursor for synthesizing electroactive materials. | Tailored optoelectronic properties, charge transport capabilities. |

| Biomedical Devices | Building block for biocompatible and biodegradable polymers. | Biocompatibility, controlled degradation rates, drug loading capacity. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Bis(2-hydroxyethyl)benzene, and how can reaction conditions be optimized for high yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or etherification. For example, hydroquinone reacts with ethylene oxide in a basic medium (e.g., NaOH) under controlled reflux (60–80°C) to introduce hydroxyethyl groups. Optimization involves adjusting stoichiometry (e.g., 2:1 molar ratio of ethylene oxide to hydroquinone), catalyst concentration (0.5–1.5% NaOH), and reaction time (4–8 hours). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. What role does this compound play as a crosslinking agent in polymer chemistry?

- Methodology : HQEE acts as a chain extender in polyurethane synthesis, forming urethane linkages with isocyanate groups. Its efficiency is assessed by measuring tensile strength, elongation at break, and thermal stability (via TGA/DSC). For instance, HQEE-based polyurethanes show enhanced mechanical properties when cured at 80–100°C for 24 hours. Comparative studies using FTIR (to track NCO consumption) and gel permeation chromatography (GPC) validate crosslinking density .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Based on GHS classification (skin/eye irritation), labs should use PPE (gloves, goggles), store HQEE in airtight containers at 15–25°C, and avoid incompatible reagents (strong oxidizers). Spills require neutralization with inert absorbents (vermiculite) and disposal per hazardous waste regulations. Safety data sheets (SDS) recommend emergency eye washing (0.9% saline) and skin decontamination (soap/water) .

Advanced Research Questions

Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in HQEE derivatives?

- Methodology :

- X-ray crystallography : Single-crystal diffraction (using SHELXL/SHELXS software ) resolves bond lengths and angles. For example, HQEE derivatives exhibit intramolecular O–H···N hydrogen bonds (1.8–2.0 Å) influencing conformation.

- Spectroscopy : NMR identifies ether linkages (δ 65–70 ppm), while FTIR confirms hydroxyl stretching (3400–3500 cm). Mass spectrometry (ESI-MS) validates molecular weight (198.22 g/mol) and fragmentation patterns .

Q. What computational approaches predict HQEE’s reactivity in novel synthetic pathways?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model electron distribution and reaction barriers. For instance, nucleophilic attack at the benzene ring is favored at para positions (activation energy ~25 kcal/mol). Molecular dynamics simulations (Amber force field) assess solvent effects, showing higher reactivity in polar aprotic solvents (DMF vs. toluene) .

Q. How do HQEE-based polymers perform under extreme thermal or mechanical stress?

- Methodology : Accelerated aging tests (e.g., 72 hours at 120°C) evaluate thermal stability via TGA (decomposition onset >250°C). Dynamic mechanical analysis (DMA) measures storage modulus (1–10 GPa) and tan δ peaks (glass transition ~80°C). Fatigue resistance is tested via cyclic loading (10 cycles at 10 Hz), with SEM imaging revealing microcrack propagation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。